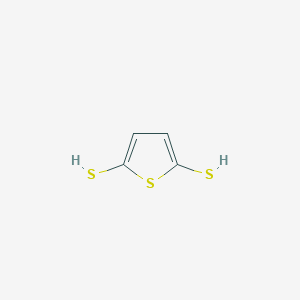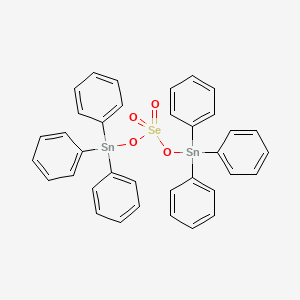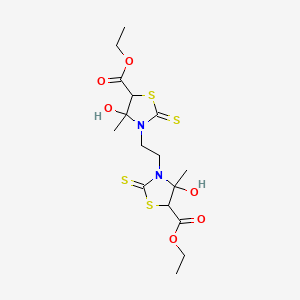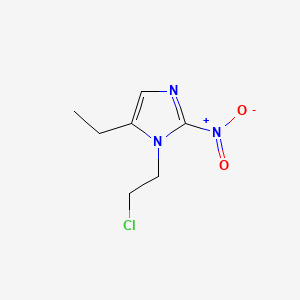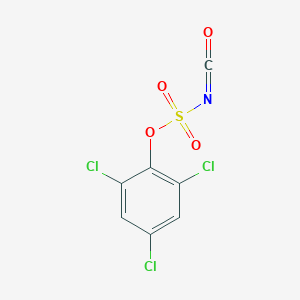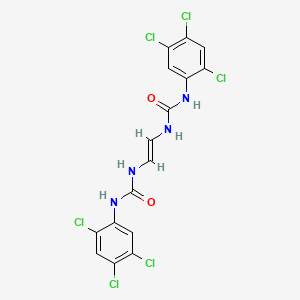
Urea, 1,1'-vinylenebis(3-(2,4,5-trichlorophenyl)-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1,1’-vinylenebis(3-(2,4,5-trichlorophenyl)-, (E)- is a synthetic organic compound with the molecular formula C₁₆H₁₀Cl₆N₄O₂. It is characterized by the presence of two 2,4,5-trichlorophenyl groups connected by a vinylene bridge and linked to urea moieties. This compound is known for its unique chemical structure and properties, making it of interest in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1,1’-vinylenebis(3-(2,4,5-trichlorophenyl)-, (E)- typically involves the reaction of 2,4,5-trichloroaniline with phosgene to form 2,4,5-trichlorophenyl isocyanate. This intermediate is then reacted with ethylenediamine to produce the final compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Urea, 1,1’-vinylenebis(3-(2,4,5-trichlorophenyl)-, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of oxides and chlorinated by-products.
Reduction: Formation of amines and dechlorinated products.
Substitution: Formation of hydroxylated derivatives and other substituted products.
Applications De Recherche Scientifique
Urea, 1,1’-vinylenebis(3-(2,4,5-trichlorophenyl)-, (E)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of Urea, 1,1’-vinylenebis(3-(2,4,5-trichlorophenyl)-, (E)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Urea, 1,1’-vinylenebis(3-(2,4-dichlorophenyl)-, (E)-: Similar structure but with fewer chlorine atoms, leading to different chemical properties.
Urea, 1,1’-vinylenebis(3-(2,4,6-trichlorophenyl)-, (E)-: Similar structure but with an additional chlorine atom, affecting its reactivity and applications.
Uniqueness
Urea, 1,1’-vinylenebis(3-(2,4,5-trichlorophenyl)-, (E)- is unique due to the specific positioning of chlorine atoms on the phenyl rings, which influences its chemical reactivity and biological activity. This distinct structure makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
25524-59-8 |
|---|---|
Formule moléculaire |
C16H10Cl6N4O2 |
Poids moléculaire |
503.0 g/mol |
Nom IUPAC |
1-(2,4,5-trichlorophenyl)-3-[(E)-2-[(2,4,5-trichlorophenyl)carbamoylamino]ethenyl]urea |
InChI |
InChI=1S/C16H10Cl6N4O2/c17-7-3-11(21)13(5-9(7)19)25-15(27)23-1-2-24-16(28)26-14-6-10(20)8(18)4-12(14)22/h1-6H,(H2,23,25,27)(H2,24,26,28)/b2-1+ |
Clé InChI |
NBVNVGOBQLGRKY-OWOJBTEDSA-N |
SMILES isomérique |
C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=O)N/C=C/NC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
SMILES canonique |
C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=O)NC=CNC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


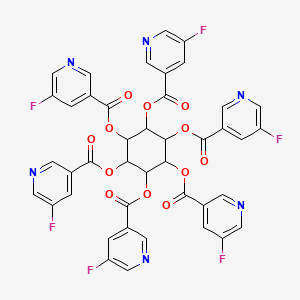
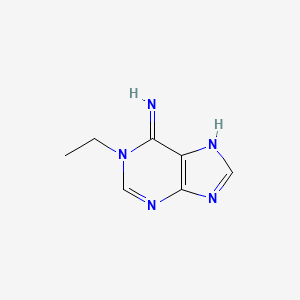
![9-[(3-Chlorophenyl)methylidene]-9H-fluorene](/img/structure/B14701749.png)
![Bicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14701753.png)


